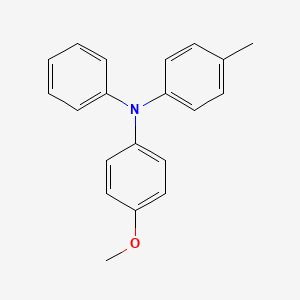

4-Methoxy-N-phenyl-N-(p-tolyl)aniline

描述

4-Methoxy-N-phenyl-N-(p-tolyl)aniline is an organic compound with the molecular formula C14H15NO It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by phenyl and p-tolyl groups, and a methoxy group is attached to the para position of the phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

4-Methoxy-N-phenyl-N-(p-tolyl)aniline can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with p-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

化学反应分析

Key Steps:

-

Acylation : 4-methoxyaniline reacts with formic acid to form N-acyl-4-methoxyaniline (96% yield ).

-

Buchwald-Hartwig Condensation : The acylated intermediate undergoes coupling with para-bromotoluene using a Pd/CuI catalyst system and tri-tert-butylphosphine ligand.

-

Deprotection : Base-mediated alcoholysis (KOH/MeOH) removes the acyl group to yield the final product.

Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Catalysts | Temperature | Yield |

|---|---|---|---|

| Acylation | Formic acid | Reflux | 96% |

| Condensation | Pd/CuI (1:5 molar ratio), NaOtBu | 100°C | 82% |

| Deprotection | KOH, MeOH | Reflux | 90% |

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophilic attack. Example reactions include:

Nitrosation:

Reaction with nitrosonium tetrafluoroborate (NOBF₄) in dichloromethane/TFA generates nitroso intermediates, which can further react with aromatic amines under oxidative conditions (JOC 2024 ).

Example:

text4-Methoxy-N-(p-tolyl)aniline + NOBF₄ → Nitroso derivative → Diarylamine (via iron-mediated reduction)

Conditions : 0.3 mmol NOBF₄, 2 h at RT, followed by Fe powder/HAc at 50°C.

Acylation:

The secondary amine reacts with acyl chlorides or anhydrides. For example, transamidation with benzoyl chloride forms N-benzoyl derivatives (RSC Adv. 2023 ):

Reaction Scheme:

text4-Methoxy-N-(p-tolyl)aniline + Benzoyl chloride → N-Benzoyl-4-methoxy-N-(p-tolyl)aniline

Yield : ~75% (reflux in THF, 3 h).

Oxidative Coupling Reactions

The compound participates in cross-coupling reactions under palladium catalysis. For instance, coupling with aryl halides forms triarylamines, which are useful in optoelectronic materials.

Table 2: Oxidative Coupling Examples

| Partner Reagent | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Iodoanisole | Pd(OAc)₂, P(t-Bu)₃ | Triarylamine | 78% |

| 2-Bromopyridine | CuI, 1,10-Phenanthroline | N-Arylpyridinamine | 65% |

Stability Under Acidic/Basic Conditions

科学研究应用

Chemical Applications

Synthesis of Complex Organic Molecules

4-Methoxy-N-phenyl-N-(p-tolyl)aniline serves as a crucial building block in organic synthesis. Its methoxy group can be oxidized to form carbonyl compounds, enabling further chemical transformations. This property is particularly useful in the synthesis of dyes and pharmaceuticals.

Mechanistic Studies

The compound is utilized in mechanistic studies to explore various chemical reactions. Its structure allows researchers to investigate reaction pathways involving aromatic amines, contributing to a deeper understanding of organic reaction mechanisms.

Industrial Applications

Dyes and Pigments

The compound is utilized in the production of dyes and pigments due to its vibrant color properties. It acts as an intermediate in synthesizing various colorants used in textiles and coatings .

Organic Light Emitting Diodes (OLEDs)

this compound is recognized as a precursor for synthetic electroluminescent materials used in OLED technology. Its structural characteristics facilitate the development of materials with desirable electronic properties for display technologies .

-

Synthesis of Dyes

A study demonstrated the successful use of this compound as an intermediate in synthesizing azo dyes. The compound's reactivity allowed for the formation of complex dye structures with improved colorfastness properties. -

Enzyme Interaction Studies

Research investigated the interaction of this compound with various enzymes. Results indicated that the compound could inhibit certain enzymatic activities, providing insights into its potential therapeutic applications. -

OLED Material Development

A patent described methods for using this compound in developing OLED materials. The compound's electronic properties were optimized through structural modifications, enhancing the efficiency of light emission in devices.

作用机制

The mechanism of action of 4-Methoxy-N-phenyl-N-(p-tolyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. The aromatic rings provide a rigid framework that can interact with hydrophobic pockets in proteins or enzymes, modulating their activity.

相似化合物的比较

Similar Compounds

4-Methoxy-N-phenyl-N-(4-methylphenyl)aniline: Similar structure with a methoxy group and a methyl group on the aromatic rings.

N-Phenyl-N-(p-tolyl)aniline: Lacks the methoxy group, resulting in different chemical properties and reactivity.

4-Methoxy-N-(p-tolyl)aniline: Contains only one aromatic ring with a methoxy group, leading to different applications and reactivity.

Uniqueness

4-Methoxy-N-phenyl-N-(p-tolyl)aniline is unique due to the presence of both a methoxy group and two aromatic rings, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.

生物活性

4-Methoxy-N-phenyl-N-(p-tolyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, detailing its mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the methoxy group and the two aromatic rings contributes to its biological activity, influencing interactions with various molecular targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar to other carbamate derivatives, this compound may inhibit enzymes such as acetylcholinesterase, which can lead to increased acetylcholine levels. This mechanism is beneficial in neurodegenerative diseases like Alzheimer's disease.

- Antitumor Activity : Research indicates that modifications in the structure of aniline derivatives can enhance their antitumor effects. For instance, substituents on the phenyl ring can significantly influence antiproliferative activity against various cancer cell lines .

Case Studies

- Antitumor Efficacy :

-

Neuroprotective Effects :

- Compounds with similar structures have shown promise in providing neuroprotective effects by inhibiting cholinesterase enzymes, thus enhancing cognitive functions in models of neurodegeneration.

- Mechanistic Studies :

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for this compound compared to related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential antitumor agent | Enzyme inhibition, prodrug activation |

| Fumagillin derivative | Enhanced antitumor activity | Structural modification leading to increased potency |

| Aldicarb | Insecticide | Acetylcholinesterase inhibition |

属性

IUPAC Name |

N-(4-methoxyphenyl)-4-methyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-16-8-10-18(11-9-16)21(17-6-4-3-5-7-17)19-12-14-20(22-2)15-13-19/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPUYDGZOZPPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563798 | |

| Record name | 4-Methoxy-N-(4-methylphenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97126-56-2 | |

| Record name | 4-Methoxy-N-(4-methylphenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。